5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate
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Overview
Description
5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate is a cyclo-aliphatic diamine compoundThis compound is a mixture of cis and trans isomers and is known for its high reactivity and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,3-trimethylcyclohexanemethylamine involves the alkaline condensation of acetone to isophorone, followed by amination with ammonia and hydrogen . The reaction conditions typically include:
Temperature: 160-250°C
Pressure: 30 psi
Catalysts: Various catalysts can be used to facilitate the reaction, including metal catalysts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Acetone, ammonia, and hydrogen.
Reaction Vessels: High-pressure reactors.
Purification: The product is purified through distillation and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,3-trimethylcyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
5-Amino-1,3,3-trimethylcyclohexanemethylamine toluene-p-sulphonate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Amino-1,3,3-trimethylcyclohexanemethylamine involves its interaction with epoxy groups in resins, leading to cross-linking and curing. The molecular targets include:
Epoxy Groups: The amine groups react with the epoxy groups to form strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: Another cyclo-aliphatic diamine with similar properties.
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Used in similar applications but with different structural properties.
Uniqueness
5-Amino-1,3,3-trimethylcyclohexanemethylamine stands out due to its high reactivity and versatility in various applications. Its ability to form strong covalent bonds with epoxy groups makes it a preferred choice for epoxy curing agents .
Properties
CAS No. |
68133-56-2 |
---|---|
Molecular Formula |
C17H30N2O3S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22N2.C7H8O3S/c1-9(2)4-8(12)5-10(3,6-9)7-11;1-6-2-4-7(5-3-6)11(8,9)10/h8H,4-7,11-12H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZBVBXDSQFYHMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(CC(C1)(C)CN)N)C |
Related CAS |
2855-13-2 (Parent) |
Origin of Product |
United States |
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